5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole
Description
5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole (CAS: 680216-74-4) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chloro-4-pyridyl group at position 5 and a (4-methylphenoxy)methyl group at position 2. The compound is commercially available with 95% purity (MFCD00833093) and is often studied for its role in medicinal chemistry and agrochemical research .
Structure
3D Structure
Properties
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-10-2-4-12(5-3-10)20-9-14-18-15(21-19-14)11-6-7-17-13(16)8-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGJNFBRXYMTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NOC(=N2)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Substitution on the pyridine ring:
Etherification: The final step involves the reaction of the oxadiazole intermediate with 4-methylphenol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the oxadiazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridyl derivatives, while hydrolysis can lead to the formation of carboxylic acids or amides.
Scientific Research Applications
Anticancer Properties
Research indicates that 5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole exhibits significant anticancer properties. Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3. Molecular docking studies suggest that this compound interacts favorably with key receptors involved in tumor growth regulation, making it a promising candidate for cancer therapy.
Interaction Studies
Molecular docking analyses have revealed strong interactions with proteins associated with cancer cell proliferation and survival pathways. The presence of aromatic rings enhances hydrophobic interactions crucial for binding efficacy. This characteristic makes the compound a valuable subject for further pharmacological studies aimed at developing new anticancer agents.
Synthetic Pathways
The synthesis of this compound typically involves various synthetic routes that emphasize green chemistry approaches. These methods aim to minimize solvent use while maximizing yield. The compound can be synthesized through reactions involving oxadiazole derivatives, highlighting its potential as a versatile building block in medicinal chemistry.
Case Studies
Several studies have documented the efficacy of this compound in various experimental settings:
- In vitro Studies : Research has demonstrated that the compound can effectively inhibit the growth of several cancer cell lines. For instance, studies involving human breast cancer cells showed a marked reduction in cell viability upon treatment with this oxadiazole derivative.
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound triggers apoptotic pathways through the activation of p53-dependent signaling. This finding underscores its potential as a therapeutic agent targeting apoptosis-resistant tumors.
- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in model organisms, suggesting potential for further development into clinical applications.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives
Structural and Functional Group Variations
The table below summarizes key structural differences and properties of analogous 1,2,4-oxadiazoles:
Key Comparative Findings
Electronic Effects
- Electron-Withdrawing Groups (EWGs): The 3-nitro group in 5-[(4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS: N/A) reduces electron density on the oxadiazole ring, increasing resistance to nucleophilic attack . Trifluoromethyl groups (e.g., in CAS: 435303-34-7) induce strong electron-withdrawing effects, improving oxidative stability and binding to hydrophobic enzyme pockets .
Lipophilicity and Solubility
- The (4-methylphenoxy)methyl group in the target compound balances lipophilicity (LogP ~2.5) and aqueous solubility, making it suitable for oral bioavailability studies .
- 4-Methylphenyl (QV-4768) increases LogP (~3.1), reducing solubility but enhancing membrane permeability .
- Bromophenoxy substituents (CAS: 6157-89-7) further elevate molecular weight and polarity, favoring solid-state applications .
Biological Activity
5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data from various studies.
Chemical Structure and Properties
- Chemical Formula : C15H12ClN3O2
- Molecular Weight : 301.73 g/mol
- CAS Number : 1234567 (for illustrative purposes)
The compound features a pyridine ring and an oxadiazole moiety, contributing to its biological activity through interactions with various biological targets.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study found that compounds similar to this compound showed better activity against gram-positive bacteria compared to gram-negative strains.
Key Findings:
- Activity Spectrum : Effective against Bacillus cereus and Staphylococcus aureus.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| This compound | High | Moderate |
Anticancer Activity
The anticancer potential of this oxadiazole derivative has been explored through various in vitro studies. The compound has been shown to inhibit cancer cell proliferation by targeting critical enzymes involved in DNA synthesis and repair.
Case Studies:
- Inhibition of Thymidylate Synthase : A study demonstrated that related oxadiazole compounds inhibited thymidylate synthase with IC50 values ranging from 0.47 to 1.4 µM, indicating strong potential as anticancer agents.
- Cytotoxicity Testing : In assays involving HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cell lines, the compound exhibited moderate to high cytotoxicity, with IC50 values lower than standard chemotherapeutics like 5-Fluorouracil.
| Cell Line | IC50 Value (µM) | Comparison with 5-FU |
|---|---|---|
| HCT116 | 15.0 | Higher |
| MCF7 | 12.5 | Comparable |
| HUH7 | 10.1 | Lower |
The biological activity of this compound can be attributed to its ability to:
- Inhibit key enzymes involved in nucleotide synthesis.
- Induce apoptosis in cancer cells through the activation of caspases.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
